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2-(m-Tolyloxy)ethanethioamide

Catalog No.
S12569710
CAS No.
M.F
C9H11NOS
M. Wt
181.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(m-Tolyloxy)ethanethioamide

Product Name

2-(m-Tolyloxy)ethanethioamide

IUPAC Name

2-(3-methylphenoxy)ethanethioamide

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

InChI

InChI=1S/C9H11NOS/c1-7-3-2-4-8(5-7)11-6-9(10)12/h2-5H,6H2,1H3,(H2,10,12)

InChI Key

QPWNITSCCUGTIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=S)N

2-(m-Tolyloxy)ethanethioamide is a chemical compound that belongs to the class of thioamides. It features a tolyloxy group attached to an ethanethioamide structure, which consists of a sulfur atom bonded to an amide functional group. The molecular formula for 2-(m-Tolyloxy)ethanethioamide can be expressed as C_{10}H_{13}NOS. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of the thioamide functional group.

, including:

  • Nucleophilic Substitution Reactions: The sulfur atom can act as a nucleophile, allowing for substitutions with electrophiles.
  • Condensation Reactions: Thioamides can undergo condensation reactions with aldehydes or ketones to form thiazolidines.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, thioamides can hydrolyze to yield corresponding carboxylic acids and amines.

These reactions are essential for the synthesis of more complex organic molecules and derivatives.

Research indicates that thioamides, including 2-(m-Tolyloxy)ethanethioamide, may exhibit biological activities such as:

  • Antimicrobial Properties: Some thioamides have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition: Thioamides can act as inhibitors for certain enzymes, potentially leading to therapeutic applications in treating diseases related to enzyme dysfunction.

The specific biological activity of 2-(m-Tolyloxy)ethanethioamide requires further investigation to establish its efficacy and safety profile.

The synthesis of 2-(m-Tolyloxy)ethanethioamide can be achieved through several methods:

  • Direct Reaction of m-Tolyl Alcohol with Thioacetamide:
    • React m-tolyl alcohol with thioacetamide in the presence of a dehydrating agent such as phosphorus pentasulfide.
    • This method allows for the formation of the desired thioamide directly from readily available starting materials.
  • Substitution Reaction:
    • Utilize aromatic substitution techniques where m-tolyl halides react with ethanethiolamine under basic conditions to yield 2-(m-Tolyloxy)ethanethioamide.
  • Multi-Step Synthesis:
    • Start from m-tolyl ether, followed by thiolation and subsequent amide formation through standard organic synthesis techniques.

2-(m-Tolyloxy)ethanethioamide has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery.
  • Organic Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.
  • Agricultural Chemicals: Its antimicrobial properties may find applications in developing agrochemicals.

Interaction studies involving 2-(m-Tolyloxy)ethanethioamide focus on its reactivity with various biological targets, such as proteins and enzymes. These studies often employ techniques like:

  • Molecular Docking: To predict how well the compound binds to specific biological targets.
  • In vitro Assays: To evaluate its biological effects on cell cultures or isolated enzymes.

Such studies are crucial for understanding the compound's potential therapeutic effects and mechanism of action.

Several compounds share structural similarities with 2-(m-Tolyloxy)ethanethioamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
ThioacetamideThioamideKnown for hepatotoxicity; widely studied
N-AcetylthioacetamideAcetamide derivativeExhibits different biological activities
2-MercaptoacetamideThioamideUsed in coordination chemistry
PhenylthioacetamideThioamidePotential use in drug development

Uniqueness of 2-(m-Tolyloxy)ethanethioamide

What sets 2-(m-Tolyloxy)ethanethioamide apart is its specific combination of the m-tolyloxy group with the ethanethioamide structure, which may confer unique reactivity profiles and biological activities not observed in other similar compounds. Its potential applications in pharmaceuticals and organic synthesis further highlight its significance in chemical research.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

181.05613515 g/mol

Monoisotopic Mass

181.05613515 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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